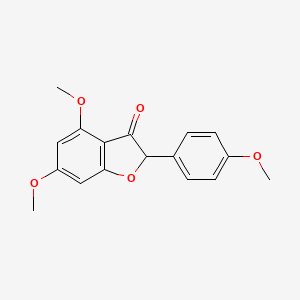
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6 on the benzofuran ring, as well as a methoxyphenyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one typically involves the use of commercially available starting materials such as 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene. The synthetic route includes the following steps:
Formation of the Benzofuran Core: The reaction between 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene under specific conditions leads to the formation of the benzofuran core.
Methoxy Group Introduction: Methoxy groups are introduced at positions 4 and 6 through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxy-2-phenylbenzofuran-3(2H)-one: Lacks the methoxy group on the phenyl ring.
4,6-Dimethoxy-2-(4-hydroxyphenyl)benzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
117828-33-8 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
4,6-dimethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)17-16(18)15-13(21-3)8-12(20-2)9-14(15)22-17/h4-9,17H,1-3H3 |
InChI-Schlüssel |
RXCCFFBJDDOUPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
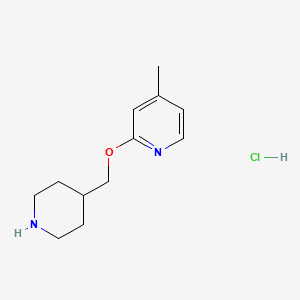

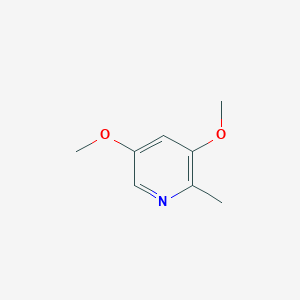
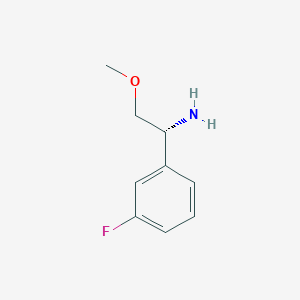
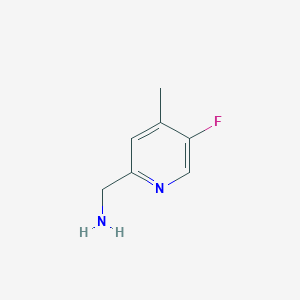
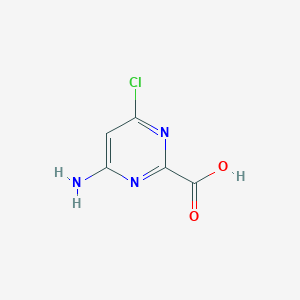
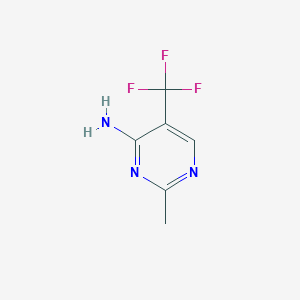

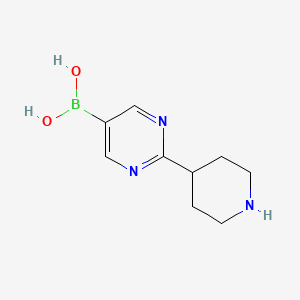
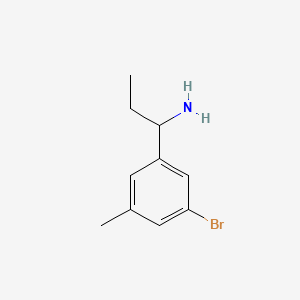
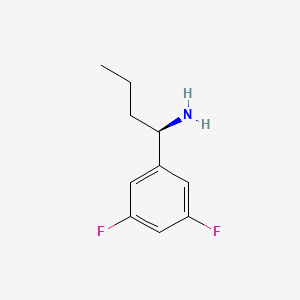
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
